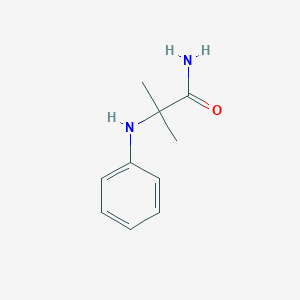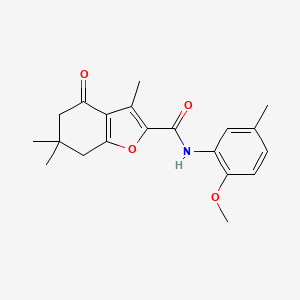![molecular formula C16H14N2O2 B2938434 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 941969-31-9](/img/structure/B2938434.png)
5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide is a compound that falls under the category of fused pyridine derivatives . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .
Synthesis Analysis
The synthesis of fused pyridine derivatives like 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide has been a subject of research for many years . Furopyridines, which are isosteres of benzofuran and indole cores, are frequently encountered in the chemical structure of compounds possessing various bioactivities . The synthesis of these compounds was first reported almost a century ago .Molecular Structure Analysis
The molecular structure of 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide consists of a planar furopyridine ring . Both phenyl rings are inclined from the furopyridine scaffold to a significant different extent . There are three intramolecular hydrogen bonds within the structure .Chemical Reactions Analysis
Fused pyridine derivatives, including 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide, are known for their wide range of biological and pharmacological activities . They are frequently used structures in drug research .Aplicaciones Científicas De Investigación
Antiviral Activity
Furo[3,2-b]pyridine derivatives have been explored for their antiviral properties. Compounds with similar structures have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the furo[3,2-b]pyridine moiety may contribute to the compound’s ability to interfere with viral replication or binding to host cells.
Anti-inflammatory Properties
The anti-inflammatory potential of furo[3,2-b]pyridine derivatives is significant. They have been compared with established anti-inflammatory agents and have shown promising results in reducing inflammation markers . This application is particularly relevant in the development of new treatments for chronic inflammatory diseases.
Anticancer Applications
Furo[3,2-b]pyridine derivatives have been studied for their anticancer activities. These compounds may interact with DNA bases or disrupt cellular processes that are crucial for cancer cell survival and proliferation . Their effectiveness against various cancer cell lines is an area of ongoing research.
Antimicrobial Effects
The structural similarity of furo[3,2-b]pyridine derivatives to DNA bases like adenine and guanine suggests they could be effective in combating bacterial and fungal infections . Their potential to disrupt microbial DNA synthesis makes them candidates for new antimicrobial drugs.
Antihypertensive Use
Due to their vasodilating properties, furo[3,2-b]pyridine derivatives can be utilized in the treatment of hypertension. They may help in relaxing blood vessels, thereby reducing blood pressure and the risk of cardiovascular events .
Diuretic Properties
Some furo[3,2-b]pyridine derivatives have been used as diuretics in medical practice. They can increase the excretion of water and salts from the body, which is beneficial in conditions like hypertension and certain types of edema .
Direcciones Futuras
The future directions for the research on 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide could include further exploration of its biological and pharmacological activities. Given the wide range of activities exhibited by fused pyridine derivatives, there is potential for discovering new therapeutic applications for this compound .
Propiedades
IUPAC Name |
5-methyl-N-(3-methylphenyl)furo[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-4-3-5-12(8-10)18-16(19)15-9-13-14(20-15)7-6-11(2)17-13/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZQSIPHSBACNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2938351.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2938352.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2938358.png)

![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2938360.png)


![6-Methyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2938366.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)acrylamide](/img/structure/B2938367.png)
![3-({[5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile](/img/structure/B2938368.png)
![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2938374.png)